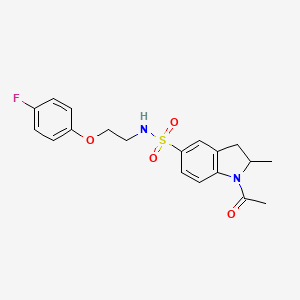

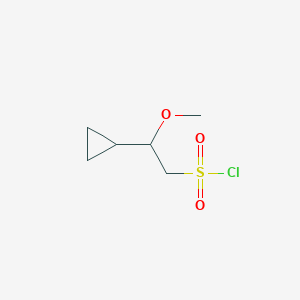

(3-Oxocyclobutyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Oxocyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClO3S. It is a colorless liquid that is commonly used in organic synthesis as a reagent for the protection of alcohols and amines.

科学的研究の応用

Electrochemistry and Material Science

Methanesulfonyl chloride forms room temperature ionic liquids with AlCl3, showing potential in energy storage applications. The electrochemical properties of vanadium pentoxide (V2O5) films, prepared via sol-gel routes, were studied in methanesulfonyl chloride-AlCl3 ionic liquid electrolytes. These studies have implications for sodium-ion batteries, where sodium is reversibly intercalated into the V2O5 film, suggesting potential applications in high-performance energy storage devices (Su, Winnick, & Kohl, 2001).

Organic Synthesis

In organic synthesis, methanesulfonyl chloride is employed as a reagent for various transformations. For example, dimethyl sulfoxide/oxalyl chloride has been used for the sulfenyletherification of unsaturated alcohols, where methanesulfenyl chloride, generated in situ, facilitates the addition of sulfur to olefins. This method highlights the versatility of methanesulfonyl chloride derivatives in synthesizing sulfenylated compounds, a crucial step in producing pharmaceuticals and agrochemicals (Gao et al., 2018).

Catalysis

Methanesulfonyl chloride and its derivatives are used in catalytic processes to synthesize complex molecules. A notable application is the mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles, avoiding potentially genotoxic reagents and byproducts. This method is significant for pharmaceutical synthesis, where the selective formation of N-aryl bonds is crucial (Rosen et al., 2011).

Environmental Chemistry

In environmental chemistry, the transformation of methanesulfonic acid and its derivatives through heterogeneous OH oxidation has been studied. These reactions are relevant for understanding the atmospheric fate of organosulfur compounds derived from natural sources, such as dimethyl sulfide from oceanic phytoplankton. Such research contributes to our understanding of sulfur's role in atmospheric chemistry and climate regulation (Kwong et al., 2018).

Advanced Materials

The development of 5V-class high-voltage batteries with improved electrochemical performance has been achieved by using (trimethylsilyl)methanesulfonate as a multifunctional additive. This additive enhances the interfacial stability of over-lithiated oxides, demonstrating the critical role of methanesulfonyl chloride derivatives in advancing battery technology (Lim et al., 2016).

特性

IUPAC Name |

(3-oxocyclobutyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXFLFYPHHSRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)

![1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2565584.png)

![N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565587.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)

![2-[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2565591.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2565596.png)

![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)

![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)